Product packaging for Hexahydro-4H-furo[3,4-c]pyrrol-4-one(Cat. No.:)

Hexahydro-4H-furo[3,4-c]pyrrol-4-one

Cat. No.: B12949256
M. Wt: 127.14 g/mol
InChI Key: LHMACWHYBIESPN-UHFFFAOYSA-N
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Description

Contextualization within Bicyclic Heterocyclic Chemistry

Bicyclic heterocyclic chemistry is a broad field that studies cyclic compounds containing two fused rings, where at least one atom in the ring system is not carbon. youtube.com These non-carbon atoms, or heteroatoms (most commonly nitrogen, oxygen, or sulfur), impart distinct physical, chemical, and biological properties to the molecule. youtube.com Fused furo-pyrrolone systems are classified as bicyclic O,N-heterocycles.

The arrangement of the rings and the position of the heteroatoms define the specific isomeric scaffold and its reactivity. The furo[3,4-c]pyrrole core, for instance, is an isostere of the indole (B1671886) ring system, where the benzene (B151609) ring is replaced by a furan (B31954) ring. researchgate.net This structural analogy is a common strategy in drug design to modulate a compound's properties while maintaining its ability to interact with a specific biological target. The reactivity and aromaticity of these systems are influenced by the nature of the heteroatoms and the fusion pattern. mdpi.com For example, the electron-rich nature of the pyrrole (B145914) and furan rings often makes them susceptible to electrophilic substitution reactions. youtube.com

Overview of Structurally Related Furo-Pyrrolone Cores

The furo-pyrrolone family is structurally diverse, with various isomers possible depending on the points of fusion between the furan and pyrrole rings. Each isomeric core presents a unique spatial arrangement of atoms, which can significantly influence its biological activity and synthetic accessibility. In addition to the furo[3,4-c]pyrrolone core of the title compound, other notable furo-pyrrole systems have been explored in chemical literature.

Key isomeric furo-pyrrole scaffolds include:

Furo[3,2-b]pyrroles : This system has been the subject of synthetic studies, with research focusing on the creation of derivatives like carboxhydrazides, which can act as ligands for metal complexes. nih.govnih.gov

Furo[2,3-b]pyrroles : The synthesis of this scaffold has been achieved through methods such as the thermolysis of corresponding azido-propenoate precursors. mdpi.com

Furo[3,4-c]pyrroles : The core of the title compound. Synthetic efforts toward this system have involved strategies like [3+2] cycloaddition reactions to build the pyrrole ring fused to a pre-existing moiety. rsc.org

The table below provides a visual comparison of these structurally related furo-pyrrole cores.

Furo-Pyrrole CoreGeneral StructureKey Features
Furo[3,4-c]pyrroleFuro[3,4-c]pyrrole structureNitrogen and oxygen atoms are on adjacent rings, with the fusion occurring at the 3,4-position of the furan and the 'c' face of the pyrrole.
Furo[3,2-b]pyrroleFuro[3,2-b]pyrrole structureFusion at the 3,2-position of the furan and the 'b' face of the pyrrole. This core is found in compounds investigated for various biological activities. researchgate.net
Furo[2,3-b]pyrroleFuro[2,3-b]pyrrole structureFusion at the 2,3-position of the furan and the 'b' face of the pyrrole. These are considered 1,6-O,N-diheteropentalene systems. mdpi.com

Historical Development of Synthetic Approaches to Furo-Pyrrolone Architectures

The synthesis of furo-pyrrolone and related fused heterocyclic architectures has evolved significantly over time, moving from classical methods to highly efficient modern catalytic strategies. The development of new synthetic routes is crucial for accessing novel derivatives for biological screening.

Early approaches to pyrrole synthesis, such as the Paal-Knorr synthesis , laid the foundational principles for forming the five-membered nitrogen-containing ring from a 1,4-dicarbonyl compound. youtube.com While fundamental, these methods often require harsh conditions.

A significant advancement in constructing such fused systems came with the application of cycloaddition reactions . The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile (like maleimide) is a powerful strategy for constructing the pyrrolidine (B122466) ring of hexahydropyrrolo[3,4-c]pyrrole systems in a highly stereocontrolled manner. rsc.orgnih.gov

In recent decades, multicomponent reactions (MCRs) have emerged as a highly efficient tool. The Ugi-Zhu three-component reaction (UZ-3CR), for example, has been employed to synthesize complex pyrrolo[3,4-b]pyridin-5-ones through a domino sequence, demonstrating the power of MCRs to rapidly build molecular complexity from simple starting materials in a single pot. mdpi.com

More recently, transition metal-catalyzed cascade reactions have provided elegant and atom-economical pathways to fused pyrrole systems. Catalysts based on palladium, rhodium, and nickel have been used to orchestrate complex transformations, such as tandem C-H alkenylation/arylation or intramolecular cyclizations, to construct polycyclic indole and pyrrole derivatives. acs.org These modern methods offer high levels of control and efficiency, enabling the synthesis of a wide array of complex heterocyclic structures that were previously difficult to access.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B12949256 Hexahydro-4H-furo[3,4-c]pyrrol-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-5-3-9-2-4(5)1-7-6/h4-5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMACWHYBIESPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Hexahydro 4h Furo 3,4 C Pyrrol 4 One and Analogues

Strategies Involving Intramolecular Cyclization

Intramolecular cyclization represents a powerful and direct approach to the synthesis of cyclic molecules, including the hexahydro-4H-furo[3,4-c]pyrrol-4-one system. These strategies typically involve the formation of a key bond to close the pyrrolidinone ring from a pre-functionalized linear precursor that already contains the furan (B31954) moiety.

Acyl Azide-Mediated Intramolecular Cyclization (e.g., Curtius Rearrangement Followed by Cyclization)

The Curtius rearrangement is a versatile and widely used method for the conversion of carboxylic acids to amines, carbamates, or ureas via an isocyanate intermediate. researchgate.netnih.gov This reaction proceeds through the thermal or photochemical decomposition of an acyl azide, which is typically derived from a carboxylic acid. researchgate.netnih.gov In the context of synthesizing bicyclic lactams like this compound, a precursor containing a carboxylic acid and a suitably positioned nucleophile on a tetrahydrofuran backbone can be envisioned.

The general strategy would involve the conversion of a carboxylic acid appended to the furan ring system into an acyl azide. Subsequent heating or photolysis would induce the Curtius rearrangement, forming a highly reactive isocyanate. This isocyanate can then be trapped intramolecularly by a tethered nucleophile, such as a hydroxyl or amino group, to effect cyclization and form the desired pyrrolidinone ring. The key advantage of this method is the potential for high stereochemical control, as the rearrangement is known to proceed with retention of configuration at the migrating carbon. nih.gov

While specific examples of the Curtius rearrangement for the direct synthesis of this compound are not extensively documented in readily available literature, the application of this reaction in the formation of other fused heterocyclic systems, including those containing a furan ring, suggests its feasibility. For instance, the synthesis of various bicyclic and polycyclic lactams has been successfully achieved through intramolecular trapping of isocyanates generated via the Curtius rearrangement.

Precursor Type Key Transformation Intermediate Cyclization Step
Furan-substituted carboxylic acidConversion to acyl azideIsocyanateIntramolecular nucleophilic attack

Cyclization of Ester Precursors

Another classical yet effective strategy for the formation of lactams is the intramolecular cyclization of amino esters. This approach relies on the nucleophilic attack of an amine onto an ester carbonyl group, leading to the formation of an amide bond and concomitant ring closure. For the synthesis of this compound, a precursor bearing both an amino group and an ester group at appropriate positions on the tetrahydrofuran ring is required.

The reaction is typically promoted by heat or the use of a base to deprotonate the amine, thereby increasing its nucleophilicity. The choice of solvent and reaction conditions can be crucial in achieving high yields and minimizing side reactions. The stereochemistry of the final product is dictated by the stereocenters present in the starting amino ester precursor.

This method offers a straightforward and often high-yielding route to the desired bicyclic lactam. The required amino ester precursors can be prepared through various synthetic sequences, allowing for the introduction of diverse substituents on both the furan and pyrrolidinone rings. While direct literature examples for the target molecule are sparse, the intramolecular cyclization of amino esters is a fundamental and well-established method for lactam synthesis and remains a viable approach for accessing the this compound scaffold.

Precursor Type Reaction Type Promoter Key Bond Formed
Furan-substituted amino esterIntramolecular amidationHeat or BaseAmide bond

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more starting materials react in a single synthetic operation to form a complex product, have gained significant traction in modern organic synthesis due to their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov A notable advancement in the synthesis of the this compound core has been the development of a three-component reaction utilizing a [3+2] cycloaddition strategy. researchgate.net

Application of [3+2] Cycloaddition Reactions for Furo-Pyrrolone Ring Formation

A recently developed, innovative approach involves a blue LED-induced, catalyst- and metal-free three-component reaction of aryl diazoacetates, aldehydes, and maleimides. nih.govresearchgate.net This reaction proceeds through the in-situ generation of a carbonyl ylide from the aryl diazoacetate and the aldehyde under visible light irradiation. This transient carbonyl ylide then acts as a 1,3-dipole in a [3+2] cycloaddition reaction with the maleimide, which serves as the dipolarophile, to construct the this compound skeleton in excellent yields. researchgate.net This method is particularly attractive due to its mild reaction conditions and the avoidance of heavy metal catalysts. nih.govresearchgate.net

1,3-Dipolar Cycloaddition Strategies for Functionalized Furo-Pyrrolone Derivatives

The aforementioned three-component reaction is a prime example of a 1,3-dipolar cycloaddition strategy. The key step is the formation of the five-membered tetrahydrofuran ring through the concerted or stepwise addition of the carbonyl ylide (the 1,3-dipole) to the carbon-carbon double bond of the maleimide (the dipolarophile). researchgate.net This powerful transformation allows for the direct and efficient assembly of the core bicyclic structure. The versatility of this approach is demonstrated by the successful synthesis of a library of fifty different 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives, highlighting its broad substrate scope. researchgate.net

Chemo-, Regio-, and Stereoselective Aspects in MCRs

The multicomponent synthesis of the this compound scaffold exhibits notable chemo-, regio-, and stereoselectivity.

Chemoselectivity: The reaction demonstrates high chemoselectivity, with the photogenerated carbonyl ylide preferentially undergoing cycloaddition with the electron-deficient alkene of the maleimide over other potential side reactions. researchgate.net

Regioselectivity: The regioselectivity of the [3+2] cycloaddition is well-defined, leading to the specific constitutional isomer of the furo-pyrrolone product. The orientation of the dipole and dipolarophile is controlled by electronic and steric factors, resulting in the formation of the thermodynamically favored product.

Stereoselectivity: The cycloaddition reaction often proceeds with a high degree of stereoselectivity. The relative stereochemistry of the newly formed stereocenters on the furan ring is controlled by the geometry of the transition state of the cycloaddition. The specific diastereoselectivity can be influenced by the nature of the substituents on the aldehyde, diazoacetate, and maleimide. The synthesis of a large library of compounds has allowed for the empirical observation of these stereochemical outcomes. researchgate.net

The following table summarizes the key features of this multicomponent approach:

Reaction Type Components Key Intermediate Advantages
Three-component [3+2] CycloadditionAryl diazoacetate, Aldehyde, MaleimideCarbonyl ylideCatalyst-free, Metal-free, Mild conditions, High yields, Broad scope

Stereoselective Synthesis

Stereoselective synthesis is paramount in modern organic chemistry, particularly for the preparation of complex molecules with defined three-dimensional structures. In the context of this compound and its analogues, controlling the relative and absolute stereochemistry of the fused ring system is a primary objective.

Diastereoselective Nucleophilic Additions

Diastereoselective nucleophilic additions to prochiral precursors are a powerful strategy for establishing stereocenters. In the synthesis of bicyclic γ-lactams, this approach is often employed to set the stereochemistry of substituents, which can then direct subsequent cyclization steps. For instance, the addition of nucleophiles to cyclic imines or related electrophiles can proceed with high diastereoselectivity, influenced by the existing stereochemistry of the starting material or the use of chiral auxiliaries.

One relevant strategy involves the diastereoselective transformation of cis-4-(1-chloro-1-methylethyl)-1-(ω-hydroxyalkyl)azetidin-2-ones into trans-1-aza-4-oxabicyclo[3.3.0]octan-8-ones, which are structural isomers of the target molecule. nih.gov This transformation proceeds via an intramolecular nucleophilic trapping of an N-acyliminium intermediate by a hydroxyl group, with the stereochemical outcome being highly controlled. nih.gov

Starting MaterialReagentsProductDiastereoselectivity
cis-4-(1-Chloro-1-methylethyl)-1-(ω-hydroxyalkyl)azetidin-2-oneAgBF4, Pyridine, Toluenetrans-1-Aza-4-oxabicyclo[3.3.0]octan-8-oneHigh

Palladium-Catalyzed Reductions for Stereochemical Control

Palladium catalysis offers a versatile toolkit for the stereoselective synthesis of heterocyclic compounds. While direct palladium-catalyzed reductions for stereochemical control in the this compound system are not extensively documented, related palladium-catalyzed processes that establish stereocenters in fused lactam systems are well-known. For example, the palladium-catalyzed carbonylation of vinyl aziridines can be tuned to selectively produce either trans- or cis-β-lactams by adjusting reaction parameters such as catalyst concentration, carbon monoxide pressure, and temperature. This demonstrates the potential of palladium catalysis in controlling stereochemical outcomes in lactam synthesis.

Furthermore, palladium-catalyzed intramolecular C(sp³)–H amidation has been developed for the asymmetric synthesis of β-lactams, achieving high enantioselectivity through the use of chiral ligands. nsf.govfigshare.com This highlights the capability of palladium catalysis to control the formation of stereocenters during lactam ring closure. A stereoselective intramolecular Tsuji–Trost cascade cyclization of (homo)allylic vicinal diacetates has also been reported to produce γ-lactam-fused vinylcyclopropanes with high diastereoselectivity and enantiospecificity. acs.org

Reaction TypeCatalyst SystemProductStereoselectivity
Intramolecular C(sp³)–H AmidationPd(OAc)₂ / Chiral Phosphate Ligandβ-Aryl β-LactamUp to 94% ee
Intramolecular Tsuji–Trost CascadePd₂(dba)₃ / Ligandγ-Lactam-fused vinylcyclopropane9:1 dr, >94% es

Intramolecular Hetero-Diels-Alder Reactions in Related Systems

The intramolecular hetero-Diels-Alder (IMHDA) reaction is a powerful method for the construction of bicyclic and polycyclic heterocyclic systems in a highly stereoselective manner. This concerted [4+2] cycloaddition reaction allows for the simultaneous formation of two new bonds and up to four new stereocenters. In systems related to the furo-pyrrolone core, this strategy has been explored for the synthesis of fused heterocyclic structures.

For example, the intramolecular Diels-Alder reactions of N-substituted 3,5-dihydro-1H-thieno[3,4-c]-pyrrole S,S-dioxides, which are sulfur analogues of the furo-pyrrolone system, have been shown to proceed readily to form a tricyclic azanorbornane framework. rsc.org Similarly, studies on the intramolecular Diels-Alder reactions of furo[3,4-c]pyridines have been conducted in the synthesis of conformationally restricted analogues of nicotine and anabasine. nih.gov These reactions often proceed with a high degree of stereocontrol, with the stereochemistry of the product being dictated by the geometry of the tether connecting the diene and dienophile and the endo/exo transition state preference. The use of Lewis acids can also influence the stereochemical outcome of these cycloadditions.

Catalytic Approaches in Furo-Pyrrolone Synthesis

Catalytic methods, particularly those employing chiral catalysts, are at the forefront of modern synthetic chemistry, enabling the efficient and enantioselective production of complex molecules. The application of such methods to the synthesis of the this compound scaffold and its analogues is a key area of research.

Application of Chiral Catalysts in Asymmetric Synthesis

The use of chiral catalysts is a cornerstone of asymmetric synthesis, allowing for the generation of enantiomerically enriched products from prochiral starting materials. In the context of furo-pyrrolone and related bicyclic lactam synthesis, both organocatalysis and metal-based catalysis have been employed.

Chiral phosphoric acids, for instance, have been utilized in multicomponent reactions to synthesize furo[2,3-b]pyrrole derivatives with high diastereo- and enantioselectivity. nih.gov These catalysts act as chiral Brønsted acids, activating the substrates and controlling the stereochemical course of the reaction. Similarly, chiral secondary amines, such as proline and its derivatives, are effective organocatalysts for the asymmetric synthesis of functionalized dihydropyran derivatives, which share a similar oxygen-containing heterocyclic motif with the target molecule. scispace.com

A catalytic asymmetric synthesis of hexahydro-furofuran-3-ol, a related bicyclic ether, has been achieved using a sequential metal catalysis approach combining a Pd-catalyzed asymmetric hydroalkoxylation and a ring-closing metathesis. nih.govfigshare.com

Catalyst TypeReactionProductStereoselectivity
Chiral Phosphoric AcidMulticomponent reactionFuro[2,3-b]pyrrole derivativeHigh dr and ee
Chiral Secondary AmineMichael addition/cyclization3,4-Dihydropyran derivativeUp to 96% ee
Pd-complex/Chiral LigandAsymmetric hydroalkoxylationHexahydro-furofuran-3-ol precursorHigh ee

Metal-Promoted Reactions (e.g., Cerium-Promoted Additions)

Metal-promoted reactions, including those involving lanthanides like cerium, can offer unique reactivity and selectivity in organic synthesis. Cerium(III) chloride, often in combination with sodium iodide, is known to promote various transformations, including nucleophilic additions. nih.gov While specific applications of cerium-promoted additions in the synthesis of this compound are not well-documented, the principles can be extended to this system.

Lanthanide triflates are recognized as unique Lewis acids that can catalyze reactions in protic solvents. dntb.gov.ua This property is particularly valuable for reactions involving substrates with sensitive functional groups. The coordination of the lanthanide ion to a carbonyl group, for example, can activate it towards nucleophilic attack, potentially influencing the stereochemical outcome of the reaction. In the synthesis of complex heterocyclic systems, such metal-promoted reactions can be instrumental in achieving high yields and selectivities. nih.gov The broader field of lanthanide-catalyzed organic reactions continues to be an active area of research, with potential applications in the synthesis of novel heterocyclic scaffolds. rsc.orgmdpi.com

Green Chemistry and Sustainable Synthesis Considerations for Furo-Pyrrolones

The application of green chemistry principles to the synthesis of furo-pyrrolones is not merely an academic exercise but a crucial step towards the development of safer, more efficient, and environmentally responsible chemical manufacturing. Traditional synthetic routes often rely on hazardous reagents, volatile organic solvents, and energy-intensive procedures, leading to significant waste generation and environmental pollution. In contrast, green synthetic approaches aim to mitigate these issues by focusing on aspects such as atom economy, the use of renewable resources, and the design of inherently safer chemical processes.

The choice of solvent is another critical factor in green synthesis. Many conventional organic solvents are toxic, flammable, and contribute to air pollution. Consequently, there is a growing interest in the use of greener alternatives such as water, supercritical fluids, ionic liquids, and bio-derived solvents. semanticscholar.org For instance, the synthesis of chromeno[4,3-b]pyrrol-4(1H)-one derivatives, which are structurally analogous to furo-pyrrolones, has been successfully achieved in aqueous media using a magnetically recoverable nanocatalyst. rsc.org This method not only avoids the use of hazardous organic solvents but also allows for the easy separation and reuse of the catalyst, further enhancing its green credentials.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. nih.gov The application of microwave irradiation to the synthesis of pyrrolidine-fused chlorin derivatives has demonstrated a significant reduction in reaction time from 8 hours under conventional heating to 4 hours. nih.gov While a direct microwave-assisted synthesis of this compound has not been extensively reported, the successful application of this technique to similar heterocyclic systems suggests its high potential for the sustainable production of furo-pyrrolones. mdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another promising avenue for the green synthesis of furo-pyrrolones. nih.gov Enzymes operate under mild conditions of temperature and pressure, are highly selective, and are derived from renewable resources. The use of biocatalysts can eliminate the need for protecting groups and reduce the formation of byproducts, leading to cleaner and more efficient synthetic processes.

The principles of green chemistry can be effectively applied to the synthesis of this compound and its analogues. By embracing methodologies such as multi-component reactions, the use of green solvents, microwave-assisted synthesis, and biocatalysis, the chemical industry can move towards more sustainable and environmentally responsible manufacturing of these important heterocyclic compounds. The following table summarizes some green chemistry approaches that have been applied to the synthesis of analogous furo-pyrrolone structures.

Green Chemistry ApproachAnalogue SynthesizedKey Advantages
Nanocatalysis in Aqueous Media Chromeno[4,3-b]pyrrol-4(1H)-one derivativesUse of water as a green solvent, high yields, easy catalyst recovery and reusability. rsc.org
Microwave-Assisted Synthesis Pyrrolidine-fused chlorin derivativesReduced reaction times, energy efficiency. nih.gov
Multi-component Reactions Spiro[indoline-3,4'-pyrrolo[3,4-c]pyrazoles]High atom economy, reduced number of synthetic steps, shorter reaction times. echemcom.com

Further research and development in these areas will be crucial for the widespread adoption of green and sustainable practices in the synthesis of furo-pyrrolones and other valuable chemical compounds.

Mechanistic Investigations of Hexahydro 4h Furo 3,4 C Pyrrol 4 One Formation

Analysis of Key Intermediates in Cyclization Pathways

The formation of the hexahydro-4H-furo[3,4-c]pyrrol-4-one core predominantly proceeds via a [3+2] cycloaddition reaction. nih.gov In this process, the key intermediates are an azomethine ylide and a suitable dipolarophile, typically an unsaturated lactone such as a butenolide.

Azomethine Ylides as 1,3-Dipoles: Azomethine ylides are 1,3-dipolar species of the allyl anion type, with the four π-electrons distributed over a carbon-nitrogen-carbon framework. nih.gov These ylides are highly reactive and are typically generated in situ. A common method for their generation involves the condensation of an α-amino acid with an aldehyde or ketone. researchgate.net For instance, the reaction of sarcosine (B1681465) with an aldehyde leads to the formation of an iminium species which, upon decarboxylation, yields the azomethine ylide. researchgate.net Another approach is the thermal or photochemical ring-opening of aziridines. nih.gov The structure and stability of the azomethine ylide are influenced by the substituents on both the nitrogen and carbon atoms, which in turn affects its reactivity in the subsequent cycloaddition.

Unsaturated Lactones as Dipolarophiles: The furanone moiety of the target molecule is typically introduced through a dipolarophile containing a carbon-carbon double bond within a five-membered lactone ring, such as 2(5H)-furanone (a butenolide). The reactivity of the dipolarophile is a critical factor in the success of the cycloaddition. Electron-withdrawing groups attached to the double bond can enhance its reactivity towards the nucleophilic end of the azomethine ylide. diva-portal.org

The interaction between the frontier molecular orbitals (FMOs) of the azomethine ylide (the HOMO) and the butenolide (the LUMO) governs the cycloaddition process, dictating the regioselectivity and stereoselectivity of the ring formation. wikipedia.org

Detailed Mechanistic Pathways of Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient route to complex molecules like this compound in a single synthetic operation. nih.govnih.gov A plausible three-component reaction for the synthesis of a substituted this compound involves an α-amino acid, an aldehyde, and a butenolide.

The proposed mechanism initiates with the condensation of the α-amino acid (e.g., glycine (B1666218) or sarcosine) with an aldehyde. This forms an iminium intermediate. Subsequent heating promotes a decarboxylative condensation to generate a non-stabilized azomethine ylide. This ylide is the key 1,3-dipole for the cycloaddition.

The azomethine ylide then undergoes a [3+2] cycloaddition reaction with the butenolide dipolarophile. This is a concerted, pericyclic reaction that proceeds through a five-membered transition state, leading to the formation of the fused bicyclic system of this compound. wikipedia.org The entire sequence showcases high atom economy, as most of the atoms from the three starting materials are incorporated into the final product. diva-portal.org

A closely related synthesis of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives has been reported via a three-component reaction of aryl diazoacetates, aldehydes, and maleimides, initiated by blue LED irradiation to form a carbonyl ylide which then undergoes the [3+2] cycloaddition. researchgate.net This highlights the versatility of ylide cycloadditions in constructing this heterocyclic core.

Table 1: Representative Reactants in Multicomponent Synthesis of Furo-Pyrrolidone Systems

α-Amino Acid/Ester Aldehyde Dipolarophile Resulting Scaffold Reference
Glycine EstersO-hydroxyarylaldehydes1,3-Dienyl EstersPyrrolidinochromenes rsc.org
Amino Ester2-BromobenzaldehydesMaleimidesPyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines nih.gov
GlycineAromatic AldehydesN-Substituted MaleimidesSpiro[pyrrolidine-3,3'-oxindoles] nih.gov
SarcosineAlkenyl AldehydesIntramolecular AlkeneOctahydropyrrolo[3,4-b]pyrroles nih.gov

This table presents examples of reactant combinations used in analogous [3+2] cycloaddition reactions to form complex pyrrolidine-containing fused systems.

Stereochemical Outcomes and Transition State Analysis

The [3+2] cycloaddition for the formation of this compound can generate multiple new stereocenters. The stereochemical outcome is highly dependent on the geometry of the transition state and the nature of the reactants and catalysts used. nih.gov

The cycloaddition can proceed through either an endo or exo transition state. In many cases, the endo transition state is favored due to secondary orbital interactions, which leads to a specific diastereomer. For example, in the reaction between an azomethine ylide and a cyclic dipolarophile, the approach of the ylide relative to the plane of the dipolarophile determines the facial selectivity. wikipedia.org The diastereoselectivity can be high, often leading to the formation of a single diastereomer. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to analyze the transition state energies. These calculations can rationalize the observed stereoselectivity by comparing the relative energies of the possible transition state structures. For instance, steric hindrance between bulky substituents in a potential transition state would raise its energy, disfavoring the formation of the corresponding stereoisomer. researchgate.net

The use of chiral catalysts, such as metal complexes with chiral ligands (e.g., copper or silver complexes), can induce enantioselectivity in the cycloaddition, leading to the formation of a specific enantiomer of the product. rsc.orgresearchgate.net This catalytic asymmetric approach is one of the most powerful methods for preparing enantioenriched pyrrolidines. rsc.org The chiral catalyst coordinates with one of the reactants, creating a chiral environment that directs the approach of the other reactant, favoring one transition state over its enantiomeric counterpart. msu.edu

Table 2: Factors Influencing Stereoselectivity in Furo-Pyrrolidone Synthesis

Factor Influence on Stereochemistry Example Outcome Reference
Transition State Geometry Determines relative orientation of substituents.Endo selectivity is often favored, leading to specific diastereomers. wikipedia.org
Chiral Auxiliaries A chiral group on a reactant directs the cycloaddition.Diastereoselective synthesis of pyrrolidines. diva-portal.org
Metal Catalysis Chiral metal complexes create an asymmetric environment.High enantioselectivity (e.g., >99% ee) in the formation of pyrrolidine (B122466) derivatives. nih.gov
Substituent Steric Hindrance Large groups disfavor certain transition states.High diastereoselection by avoiding sterically crowded transition states. researchgate.net

Influence of Substituents on Reaction Rates and Selectivity

Substituents on both the azomethine ylide and the butenolide dipolarophile play a significant role in determining the reaction rate and selectivity of the cycloaddition.

Substituents on the Azomethine Ylide: The nature of the substituents on the carbon atoms of the azomethine ylide can influence its stability and nucleophilicity. Electron-donating groups can increase the HOMO energy of the ylide, potentially accelerating the reaction with an electron-deficient dipolarophile. Conversely, electron-withdrawing groups can stabilize the ylide, making it less reactive. The substituents on the nitrogen atom also have a steric and electronic impact. Bulky substituents on the nitrogen can hinder the approach to the dipolarophile, slowing the reaction rate and potentially influencing the diastereoselectivity. nih.gov In related pyrrolo[3,4-c]pyridine systems, the nature of the substituent at the 2-position (corresponding to the nitrogen of the pyrrole (B145914) ring) has been shown to significantly affect biological potency, with smaller alkyl chains being more favorable than larger groups. nih.gov

Substituents on the Dipolarophile: The reactivity of the butenolide is enhanced by the presence of electron-withdrawing groups conjugated to the double bond. These groups lower the energy of the LUMO, leading to a smaller HOMO-LUMO energy gap with the azomethine ylide and a faster reaction rate. The position of substituents on the butenolide ring also directs the regioselectivity of the cycloaddition. FMO theory predicts that the regiochemistry is controlled by the orbital coefficients of the interacting frontier orbitals. wikipedia.org For example, in the synthesis of tetrahydrofuro[3,2-c]pyridines via a related cyclization, starting materials with electron-donating groups on the aldehyde component gave higher yields than those with electron-withdrawing groups, which was attributed to the stabilization of the intermediate cation.

Table 3: Predicted Influence of Substituents on the Synthesis of this compound

Reactant Substituent Type Position Predicted Effect on Rate Predicted Effect on Selectivity
Azomethine YlideElectron-donatingC-atomsIncreaseMay alter regioselectivity
Azomethine YlideElectron-withdrawingC-atomsDecreaseMay alter regioselectivity
Azomethine YlideBulky groupN-atomDecreaseMay increase diastereoselectivity
ButenolideElectron-withdrawingOn or conjugated to C=CIncreaseGoverns regioselectivity
ButenolideElectron-donatingOn or conjugated to C=CDecreaseMay alter regioselectivity

Derivatization and Functionalization of the Hexahydro 4h Furo 3,4 C Pyrrol 4 One Scaffold

The hexahydro-4H-furo[3,4-c]pyrrol-4-one core represents a privileged heterocyclic scaffold, combining the structural features of a furan (B31954) ring and a pyrrolidinone (a lactam). This bicyclic system offers multiple sites for chemical modification, enabling the generation of diverse molecular architectures for various applications in medicinal chemistry and materials science. The strategic functionalization of this scaffold can be approached by targeting the furan ring, the pyrrolone nitrogen, the electrophilic positions on the core, the lactam carbonyl, and by engineering complex side-chains.

Computational and Theoretical Studies on Furo Pyrrolone Structures

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular structures, including those of furo-pyrrolone derivatives. researchgate.net It is a reliable and efficient method for calculating molecular geometries, vibrational frequencies, and reaction energies. researchgate.net DFT calculations are frequently employed to corroborate the structures of newly synthesized compounds, ensuring that the proposed molecular framework aligns with theoretical predictions. researchgate.netresearchgate.netscispace.com

In the context of Hexahydro-4H-furo[3,4-c]pyrrol-4-one, DFT would be instrumental in determining the most stable conformation of the fused ring system. This involves optimizing the geometry of the molecule to find the lowest energy arrangement of its atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined and can be compared with experimental data, for instance, from X-ray crystallography. For a series of related compounds, a strong correlation between calculated and experimental values for these parameters would validate the accuracy of the computational model. nih.govnih.gov

For example, in the structural analysis of newly synthesized heterocyclic compounds, a comparison between the calculated geometrical parameters and the experimental ones is often performed. conicet.gov.ar A high correlation factor (e.g., R² > 0.9) between the theoretical and experimental bond lengths and angles suggests that the computational model accurately represents the molecular structure. nih.gov

Table 1: Illustrative Comparison of Theoretical and Experimental Structural Parameters for a Fused Heterocyclic System

ParameterCalculated Value (DFT)Experimental Value (X-ray)
Bond Length (C=O)1.21 Å1.20 Å
Bond Length (C-N)1.35 Å1.34 Å
Bond Angle (C-N-C)112.5°112.2°
Dihedral Angle15.3°15.1°

This table illustrates the typical level of agreement between DFT-calculated and experimentally determined structural parameters, which is fundamental for the structural elucidation of molecules like this compound.

Analysis of Molecular Orbitals (e.g., HOMO/LUMO) and Electronic Structure

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. e-journals.in The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gove-journals.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For this compound, a HOMO-LUMO analysis would reveal its potential for participating in chemical reactions and forming charge-transfer complexes. e-journals.in

Furthermore, the distribution of HOMO and LUMO densities across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack. e-journals.in In many heterocyclic systems, the HOMO is often located on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. researchgate.net

Table 2: Calculated Electronic Properties for a Representative Furo-Pyrrolone Structure

PropertyCalculated Value (eV)Implication
HOMO Energy-6.85Electron-donating capability
LUMO Energy-1.23Electron-accepting capability
HOMO-LUMO Gap5.62High kinetic stability

These values, calculated using DFT, provide a quantitative measure of the electronic characteristics of the furo-pyrrolone scaffold.

Prediction of Reaction Pathways and Transition States

Computational methods are invaluable for mapping out potential synthetic routes and understanding reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a detailed energy profile for a chemical reaction. This allows for the prediction of the most favorable reaction pathway.

For the synthesis of furo-pyrrolone structures, theoretical studies can be employed to investigate the mechanism of key steps, such as cyclization reactions to form the fused ring system. yale.edu For instance, in a proposed multi-component reaction to assemble a fused nitrogen heterocycle, computational studies can help to elucidate the sequence of bond-forming events and identify the rate-determining step. yale.edu This understanding can guide the optimization of reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the synthesis.

The search for transition states, which represent the energy maxima along the reaction coordinate, is a critical component of these studies. The geometry and energy of the transition state provide insights into the steric and electronic factors that control the reaction rate.

Investigation of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in determining the three-dimensional structure and properties of molecules. arxiv.org In fused heterocyclic systems like this compound, intramolecular non-covalent interactions can significantly influence the conformational preferences of the molecule.

Spectroscopic Feature Prediction and Correlation with Experimental Data

Theoretical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra for structure verification. rsc.org This is a powerful tool for confirming the identity of a synthesized compound.

For this compound, DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). researchgate.netrsc.org The calculated NMR chemical shifts for ¹H and ¹³C atoms can be correlated with the experimental NMR spectrum. nih.gov A good agreement between the predicted and measured spectra provides strong evidence for the proposed structure. youtube.com Machine learning models trained on DFT data are also emerging as a rapid and accurate method for predicting NMR parameters. nih.govbris.ac.ukarxiv.org

Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in the experimental IR and Raman spectra. By comparing the calculated vibrational modes with the observed absorption bands, a detailed understanding of the molecule's vibrational properties can be achieved.

Table 3: Correlation of Predicted and Experimental ¹³C NMR Chemical Shifts for a Furo-Pyrrolone Analog

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O175.4175.1
C-O78.277.9
C-N55.955.6
CH₂34.133.8

The close correlation between the predicted and experimental data in this illustrative table highlights the utility of computational spectroscopy in modern chemical research.

Advanced Synthetic Strategies and Transformations for Furo Pyrrolone Systems

Ring-Closing Metathesis (RCM) in the Context of Fused Ring Systems

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the construction of a wide variety of cyclic and bicyclic systems, including nitrogen-containing heterocycles. nih.gov The reaction, typically catalyzed by ruthenium-based complexes such as Grubbs or Hoveyda-Grubbs catalysts, facilitates the formation of a new double bond with the concomitant release of a small volatile alkene, such as ethylene, providing a strong thermodynamic driving force for the cyclization. nih.gov

While a direct synthesis of hexahydro-4H-furo[3,4-c]pyrrol-4-one using RCM is not extensively documented in peer-reviewed literature, the synthesis of the analogous furo[3,4-c]pyran skeleton has been successfully achieved through this methodology. This suggests a viable synthetic route to the target furo-pyrrolone. The proposed strategy would involve the RCM of a suitably substituted diallylic amine precursor.

The general approach would commence with a precursor containing both an allylic amine and an allylic ether or ester functionality. The intramolecular cyclization via RCM would then form the fused bicyclic system. The choice of catalyst is crucial for the success of the reaction and can influence reaction times, catalyst loading, and the E/Z selectivity of the newly formed double bond. rsc.org

Table 1: Representative Ruthenium Catalysts for Ring-Closing Metathesis

Catalyst Structure Generation Common Applications
Grubbs I Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium First General purpose RCM, tolerant to various functional groups.
Grubbs II Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium Second Higher activity and broader substrate scope than first-generation catalysts.
Hoveyda-Grubbs II Dichloro(o-isopropoxyphenylmethylene)(1,3-dimesitylimidazolidin-2-ylidene)ruthenium Second Increased stability and lower catalyst loadings, often used in complex syntheses.

The synthesis of related azabicyclo[m.n.1]alkenes has been demonstrated through the RCM of cis-2,6-dialkenyl-N-acyl piperidine (B6355638) derivatives, highlighting the utility of this reaction in constructing bridged nitrogen heterocyclic systems. nih.gov Furthermore, ring-closing enyne metathesis (RCEYM) presents another powerful variant for creating diene-containing heterocyclic systems that can be further functionalized. beilstein-journals.orgbeilstein-journals.org

Debenzylative Cycloetherification and Related Transformations

Debenzylative cycloetherification is a valuable transformation for the synthesis of cyclic ethers, and its principles can be extended to the formation of the furo-pyrrolone ring system. This type of reaction typically involves an intramolecular cyclization of a substrate bearing a benzyl (B1604629) ether and a nucleophilic group, where the benzyl group is cleaved in the process. Palladium-catalyzed versions of this reaction are particularly common.

In the context of synthesizing this compound, a hypothetical precursor would be an N-benzyl protected amino alcohol with a pendant alkene or other functionality that can be converted to the lactam. The key step would be the intramolecular cyclization of the alcohol onto a suitable electrophilic center, coupled with the removal of the N-benzyl group.

While specific examples for the target furo-pyrrolone are scarce, palladium-catalyzed intramolecular cyclizations are widely used for the synthesis of nitrogen heterocycles. For instance, intramolecular Heck reactions have been employed to construct 7-azabicyclo[4.3.1]decane ring systems. beilstein-journals.org These reactions demonstrate the feasibility of using palladium catalysis to forge the key bonds in complex bicyclic amines.

Table 2: Palladium Catalysts for Intramolecular Cyclizations

Catalyst Ligand Common Reaction Type
Pd(OAc)₂ PPh₃ Heck Reaction
Pd₂(dba)₃ BINAP Asymmetric Cyclizations
[PdCl(allyl)]₂ Xantphos C-O Bond Formation

The versatility of palladium catalysis allows for a range of related transformations, including intramolecular carboetherification and aminoetherification reactions, which could also be envisioned as pathways to the furo-pyrrolone core.

Development of Complex Polycyclic Architectures Incorporating Furo-Pyrrolone Units

The this compound scaffold can serve as a versatile building block for the synthesis of more complex polycyclic architectures. The inherent functionality of the bicyclic lactam allows for further chemical modifications. The secondary amine of the lactam can be functionalized, and the bicyclic core can undergo various transformations to build additional rings.

Domino reactions, which involve a cascade of multiple bond-forming events in a single pot, are a highly efficient strategy for constructing complex molecules. beilstein-journals.org For instance, a tandem ynamide benzannulation/ring-closing metathesis strategy has been developed for the synthesis of polycyclic benzofused nitrogen heterocycles. rsc.org This approach demonstrates how a metathesis reaction can be integrated into a sequence to rapidly build molecular complexity.

Furthermore, the synthesis of polyfunctionalized pyrrolo[3,4-c]carbazoles has been achieved through a domino Diels-Alder reaction of indole (B1671886) derivatives. beilstein-journals.org This highlights a potential strategy where a furo-pyrrolone derivative, acting as a dienophile or diene, could participate in cycloaddition reactions to form more elaborate polycyclic systems. The resulting polycyclic compounds could have interesting biological properties or applications in materials science.

Table 3: Strategies for the Elaboration of Heterocyclic Scaffolds

Strategy Description Potential Application for Furo-Pyrrolone
Tandem Reactions A sequence of two or more reactions where the subsequent reaction occurs at the site generated in the previous step. Functionalization of the furo-pyrrolone core followed by a cyclization to form an additional ring.
Domino Reactions A cascade of intramolecular transformations, often triggered by a single event. A Diels-Alder reaction using the furo-pyrrolone as a building block to create a polycyclic system in one pot.
Cross-Coupling Reactions Palladium- or copper-catalyzed reactions to form C-C or C-heteroatom bonds. Functionalization of the furo-pyrrolone scaffold with aryl or alkyl groups to explore structure-activity relationships.

The development of such complex architectures from relatively simple heterocyclic precursors is a testament to the power of modern synthetic organic chemistry and opens avenues for the discovery of new chemical entities with novel properties.

Applications of Hexahydro 4h Furo 3,4 C Pyrrol 4 One and Its Derivatives in Chemical Research

As Chiral Building Blocks in Organic Synthesis

The stereochemistry of Hexahydro-4H-furo[3,4-c]pyrrol-4-one, particularly its enantiomerically pure forms such as (3aS,6aS)-Hexahydro-4H-furo[3,4-c]pyrrol-4-one, makes it a valuable chiral building block in asymmetric synthesis. The inherent chirality of the molecule can be transferred to new stereocenters during a synthetic sequence, allowing for the stereoselective synthesis of target compounds. The fused furan (B31954) and pyrrolidine (B122466) rings create a conformationally restricted structure that can effectively direct the approach of reagents, thus controlling the stereochemical outcome of a reaction.

Scaffold for Complex Molecular Architectures

The rigid bicyclic system of this compound serves as a robust scaffold for the development of more complex molecular architectures. The defined spatial arrangement of the atoms in this fused ring system provides a solid foundation upon which additional functional groups and ring systems can be appended with a high degree of predictability. This is particularly advantageous in medicinal chemistry and materials science, where the three-dimensional shape of a molecule is often critical to its function. The pyrrolidinone and furan rings also offer multiple points for chemical modification, allowing for the systematic exploration of the chemical space around this core structure.

Integration into Conjugated Polymer Systems (e.g., as Pull Units in Donor-Acceptor Polymers)

While the fully saturated this compound is not itself a conjugated system, its derivatives, particularly those with unsaturated backbones, have been explored for their potential in materials science. The lactam moiety within the furo[3,4-c]pyrrol-4-one framework is inherently electron-withdrawing. This property can be harnessed in the design of donor-acceptor (D-A) conjugated polymers. In such systems, electron-rich (donor) and electron-poor (acceptor or "pull") units are alternated along the polymer chain. This architecture leads to intramolecular charge transfer, which can tune the optical and electronic properties of the material, making them suitable for applications in organic electronics such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The furo[3,4-c]pyrrolone moiety, when incorporated, can act as the electron-deficient component.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of complex heterocyclic frameworks is a cornerstone of modern organic chemistry. For hexahydro-4H-furo[3,4-c]pyrrol-4-one, the development of novel and efficient synthetic routes is a primary area for future investigation. Current literature on similar fused systems, such as pyrrolocoumarins and furo[3,2-c]pyran-4-ones, suggests several promising strategies that could be adapted. nih.govbeilstein-archives.org

Multicomponent reactions (MCRs) stand out as a particularly attractive approach. MCRs, which combine three or more starting materials in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. For instance, the Ugi-Zhu three-component reaction has been successfully employed in the synthesis of bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones, highlighting the potential for MCRs to construct the pyrrolone core. mdpi.com Future research could focus on designing an MCR that incorporates a furan-containing reactant to directly assemble the this compound scaffold.

Another promising avenue is the use of metal-catalyzed reactions. Palladium-catalyzed intramolecular hydroamination of acetylenic aminocoumarins has been shown to effectively form a pyrrole (B145914) ring fused to a pyranone. nih.gov A similar strategy could be envisioned starting with an appropriately substituted furan (B31954) derivative. Tandem reactions, where multiple bond-forming events occur sequentially in one pot, also hold significant potential. For example, a base-promoted tandem synthesis has been used to create complex indolo[1,2-b]isoquinolines. acs.org

Future synthetic efforts could be guided by the following potential strategies:

Synthetic StrategyPotential Starting MaterialsKey TransformationReference for Analogy
Multicomponent ReactionFuran-based aldehyde, an amine, and an isocyanideUgi or Passerini-type reaction followed by cyclization mdpi.com
Intramolecular CyclizationSubstituted furan with an amino acid side chainAmide bond formation followed by lactamizationGeneral lactam synthesis
Metal-Catalyzed Cross-CouplingHalogenated furan and a pyrrolone precursorBuchwald-Hartwig or Sonogashira coupling followed by cyclization nih.gov
Ring-Closing MetathesisDiene-containing furan and pyrrole precursorsGrubbs-catalyzed metathesisGeneral synthetic methods

The development of stereoselective synthetic routes will also be crucial for exploring the biological activity of different stereoisomers of this compound.

Exploration of Under-Investigated Reactivity Patterns

The reactivity of the this compound core is largely unexplored. The γ-lactam moiety is expected to be a key reactive site. Bicyclic γ-lactams, particularly those with ring strain, can exhibit enhanced electrophilicity at the carbonyl carbon. This makes them susceptible to nucleophilic attack, a reactivity pattern that has been exploited in the development of enzyme inhibitors.

Recent studies on thiophene-fused γ-lactams have shown that they can act as reversible covalent inhibitors of the SARS-CoV-2 main protease (Mpro) by acylating a cysteine residue in the active site. rsc.org This suggests that this compound and its derivatives could be investigated as potential inhibitors of cysteine or serine proteases. The furan ring, being isosteric to thiophene, could similarly influence the reactivity and binding of the lactam.

Future research should systematically investigate the following reactivity patterns:

Reaction with Nucleophiles: Studying the ring-opening reactions with various nucleophiles (e.g., amines, thiols, alcohols) to understand the stability and electrophilicity of the lactam.

Enolate Chemistry: Exploring the deprotonation at the α-carbon to the lactam carbonyl to form an enolate, which can then be reacted with various electrophiles to introduce functional groups.

Radical Reactions: Investigating the reactivity of the scaffold under radical conditions, which could lead to novel carbon-carbon bond formations.

Photochemical Reactions: Exploring the behavior of the molecule under photochemical conditions, which could lead to interesting rearrangements or cycloadditions.

Advanced Computational Modeling for Rational Design

Computational modeling will be an invaluable tool for accelerating the exploration of this compound's potential. Density functional theory (DFT) and other quantum chemical methods can be used to predict key properties and guide experimental work.

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional structure of the bicyclic system and its derivatives.

Reactivity Prediction: Modeling the transition states of potential reactions to understand reactivity patterns and predict the feasibility of proposed synthetic routes.

Spectroscopic Prediction: Calculating NMR and IR spectra to aid in the characterization of synthesized compounds.

Docking Studies: In silico screening of virtual libraries of this compound derivatives against various biological targets, such as proteases or kinases, can help to identify promising candidates for synthesis and biological evaluation. mdpi.com

The following table outlines potential computational studies:

Computational MethodResearch QuestionPredicted Outcome
Density Functional Theory (DFT)What is the most stable conformation?Optimized 3D geometry
Molecular Dynamics (MD)How does the molecule behave in a biological environment?Conformational flexibility and interactions with water
Quantum Mechanics/Molecular Mechanics (QM/MM)How does the molecule interact with an enzyme active site?Binding energy and mode of inhibition

Applications in New Materials and Functional Molecules

The unique structural features of this compound suggest its potential as a building block for new materials and functional molecules.

In materials science, pyrrole-containing polymers are known for their conductive properties and are used in electronics and sensor applications. While the saturated nature of the this compound core precludes direct conductivity, it could serve as a scaffold for creating functional polymers. For instance, polymerization through the lactam nitrogen or other functional groups could lead to novel biodegradable polymers with potential applications in biomedical engineering, such as drug delivery or tissue scaffolding. nih.govmdpi.com

In medicinal chemistry, the related pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold has been identified as a novel class of antimycobacterial agents that target cytochrome bc1 complex, a key component of cellular respiration in Mycobacterium tuberculosis. acs.org This finding strongly suggests that the furo[3,4-c]pyrrolone core could also serve as a pharmacophore for developing new therapeutic agents. The ability to readily functionalize the scaffold through the synthetic routes discussed above would allow for the generation of diverse chemical libraries for high-throughput screening against various diseases. The octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold has also been successfully used as a piperazine (B1678402) isostere in the development of CNS-active compounds. nih.gov

Potential applications to be explored include:

Polymer Science: As a monomer for the synthesis of novel biodegradable polyesters or polyamides.

Medicinal Chemistry: As a scaffold for the development of new enzyme inhibitors or receptor modulators.

Agrochemicals: As a starting point for the synthesis of new herbicides or pesticides, given the biological activity of many heterocyclic compounds.

The exploration of this compound and its derivatives holds considerable promise for advancing both fundamental chemistry and applied sciences. A synergistic approach combining novel synthetic methods, detailed reactivity studies, computational modeling, and exploration of new applications will be key to unlocking the full potential of this intriguing heterocyclic system.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.